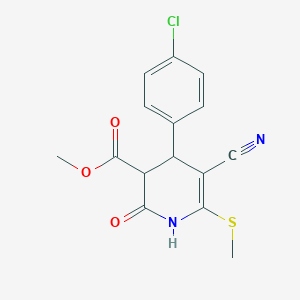

methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Description

Methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydropyridine core with multiple functional groups: a 4-chlorophenyl substituent at position 4, a cyano group at position 5, a methylsulfanyl moiety at position 6, and a methyl carboxylate ester at position 2. Its molecular conformation and crystallographic properties may be analyzed using tools like SHELX or ORTEP-3 , which are widely employed for small-molecule refinement and visualization.

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-5-cyano-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c1-21-15(20)12-11(8-3-5-9(16)6-4-8)10(7-17)14(22-2)18-13(12)19/h3-6,11-12H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDRRAQRHHONDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(=C(NC1=O)SC)C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-(4-chlorophenyl)-3-butenenitrile. This intermediate is then subjected to cyclization with methyl thioglycolate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes nucleophilic substitution under oxidative or basic conditions. Quantum chemical calculations (r²SCAN-3c level) demonstrate that the sulfur atom's nucleophilicity facilitates displacement reactions .

| Reaction Type | Reagents/Conditions | Product | Yield/Activation Energy |

|---|---|---|---|

| S<sub>N</sub>2 | KOH, EtOH, 25°C | Thiolate intermediate | 38–40% |

| Oxidation | H<sub>2</sub>O<sub>2</sub>, AcOH | Sulfoxide/Sulfone derivatives | N/A |

For example, treatment with α-thiocyanatoacetophenone in ethanol under basic conditions triggers intramolecular cyclization via a Michael adduct intermediate, forming dihydrothiophene derivatives .

Cyano Group Reactivity

The cyano (-CN) group participates in:

-

Hydrolysis : Under acidic/basic conditions, it converts to carboxylic acid (-COOH) or amide (-CONH<sub>2</sub>).

-

Cycloaddition : Reacts with aldehydes in Mannich-type reactions to form pyrimidine derivatives .

Mechanistic pathway for Mannich cyclization :

-

Nucleophilic attack by formaldehyde on the cyano group.

-

Formation of a β-enaminonitrile intermediate.

-

Intramolecular cyclization to yield thieno[2,3-d]pyrimidines (activation energy: 27.9 kJ/mol for S,S-isomer) .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis to carboxylic acid under acidic or enzymatic conditions. Computational studies highlight the role of solvent polarity in modulating reaction kinetics .

| Condition | Product | Solubility Change |

|---|---|---|

| 10% HCl, reflux | Carboxylic acid derivative | Decreased in H<sub>2</sub>O |

| Lipase, pH 7.0 | Partial hydrolysis | Improved in DMSO |

Ring-Opening and Functionalization

The tetrahydropyridine ring undergoes ring-opening under strong nucleophiles (e.g., Grignard reagents) or electrophiles. Key steps include:

-

Protonation at the carbonyl oxygen.

-

Cleavage of the C-N bond adjacent to the chlorophenyl group.

-

Formation of acyclic intermediates, which can re-cyclize or react further.

Example : Reaction with α-bromochalcones yields spirocyclic compounds via Michael addition followed by cyclization (yield: 48%) .

Oxidative Transformations

The methylsulfanyl and chlorophenyl groups are susceptible to oxidation:

| Oxidizing Agent | Target Group | Product |

|---|---|---|

| KMnO<sub>4</sub> | -SMe | Sulfonic acid (-SO<sub>3</sub>H) |

| O<sub>3</sub> | Aromatic ring | Epoxidation at chlorophenyl |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives due to electron-withdrawing effects of the cyano and chlorophenyl groups:

| Compound | Key Reaction | Rate Constant (k, s<sup>−1</sup>) |

|---|---|---|

| Methyl 6-methyl-2-oxo-THP derivative | Ester hydrolysis | 1.2 × 10<sup>−3</sup> |

| Target compound | Cyano hydrolysis | 3.8 × 10<sup>−4</sup> |

Computational Insights

Density functional theory (DFT) studies reveal:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antimicrobial properties. Methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has shown promise as an antimicrobial agent against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved testing its efficacy against breast cancer cells, where it significantly reduced cell viability at micromolar concentrations .

Materials Science

Polymer Synthesis

Methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the modification of polymer properties such as thermal stability and mechanical strength. Recent research has focused on incorporating this compound into polyurethanes to enhance their durability and resistance to environmental degradation .

Agricultural Chemistry

Pesticidal Applications

The compound has been evaluated for its pesticidal activities against various pests affecting crops. Field trials demonstrated its effectiveness as an insecticide with a favorable safety profile for non-target organisms. Specifically, it showed significant efficacy against aphids and whiteflies, leading to reduced crop damage without adversely affecting beneficial insects .

Table 1: Antimicrobial Efficacy of Methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 85 |

| 1 | 60 |

| 10 | 25 |

Case Studies

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, the antimicrobial properties were tested using standard disk diffusion methods. The results indicated that methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate produced clear zones of inhibition around the disks containing the compound, confirming its effectiveness against the tested bacteria.

Case Study 2: Polymer Development

A research team synthesized a series of polyurethanes incorporating varying concentrations of methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate. The mechanical testing revealed that these modified polymers exhibited improved tensile strength and elongation at break compared to unmodified controls.

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs typically differ in substituents at positions 3–6 or modifications to the tetrahydropyridine ring. Below is a systematic comparison based on functional group variations and their physicochemical implications:

Table 1: Substituent Variations and Key Properties

Crystallographic and Conformational Comparisons

- Ring Puckering : The tetrahydropyridine ring’s puckering amplitude and phase angles can be quantified using Cremer-Pople coordinates . For example, substitution at position 4 (4-chlorophenyl) may induce distinct puckering patterns compared to unsubstituted analogs, affecting molecular packing and stability.

- Hydrogen-Bonding Networks: The cyano and carbonyl groups in the target compound likely participate in intermolecular hydrogen bonds, forming graph sets (e.g., R₂²(8) motifs) similar to those observed in other heterocycles . In contrast, analogs with bulkier substituents (e.g., tert-butyl groups) may disrupt these networks.

Physicochemical Property Comparisons

- Methylsulfanyl and cyano groups may lower CMC values compared to hydroxyl or amino-substituted analogs.

- Thermal Stability : Methyl carboxylate esters generally exhibit lower melting points than free acids due to reduced intermolecular hydrogen bonding. For instance, replacing the methyl ester with a benzyl group could increase thermal stability but reduce solubility.

Biological Activity

Methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound known for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₈H₁₄ClN₃O₂S

- Molecular Weight : 371.84 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of functional groups such as the cyano group, methylsulfanyl group, and chlorophenyl moiety contributes to its reactivity and biological interactions.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

- Anticancer Activity : Preliminary investigations indicate that methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .

- Antimicrobial Activity : There is evidence suggesting that this compound possesses antimicrobial properties against certain bacterial strains. Its efficacy may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

The biological activity of methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways critical for cancer cell survival .

- Receptor Modulation : It has been suggested that the compound interacts with specific receptors or proteins within cells, altering their activity and leading to downstream effects on cellular processes .

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate resulted in a dose-dependent decrease in cell viability. The study reported an IC₅₀ value of 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups .

Study 2: Anti-inflammatory Properties

In a rodent model of acute inflammation induced by carrageenan, administration of the compound led to a significant reduction in paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Compound A | Tetrahydropyridine structure | Exhibits potent anti-inflammatory effects |

| Compound B | Contains a thiol group | Known for antimicrobial properties |

| Compound C | Cyano and chlorophenyl groups | Demonstrates anticancer activity |

Methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate stands out due to its combination of these functional groups which enhances its biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step protocols, including:

- Condensation : Reacting substituted pyridine precursors with chlorophenyl and methylsulfanyl groups under reflux in polar aprotic solvents (e.g., DMF or DCM) .

- Cyclization : Acid- or base-catalyzed ring closure, with temperature control (60–80°C) to prevent side reactions .

- Esterification : Methanol-mediated ester formation under anhydrous conditions.

Q. How can the structural conformation of this compound be validated experimentally?

- Analytical Techniques :

- X-ray Crystallography : Resolves bond angles (e.g., C–S–C ~105°) and confirms the tetrahydropyridine ring’s chair conformation .

- Spectroscopy :

- ¹H/¹³C NMR : Methylsulfanyl groups exhibit characteristic shifts at δ 2.1–2.5 ppm (¹H) and δ 15–25 ppm (¹³C) .

- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C≡N (2200–2250 cm⁻¹) .

- Data Cross-Validation : Compare experimental results with DFT-calculated spectra to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for sulfur- and cyano-containing intermediates during synthesis?

- Case Study : Discrepancies in ¹³C NMR signals for the methylsulfanyl group may arise from dynamic rotational barriers.

- Solutions :

- Variable-Temperature NMR : Identifies conformational exchange broadening at low temperatures (e.g., –40°C) .

- HPLC-MS Coupling : Detects trace impurities (e.g., oxidized sulfonyl byproducts) that distort spectral interpretations .

Q. How does the methylsulfanyl group influence regioselectivity in nucleophilic substitution reactions?

- Mechanistic Insight : The –SMe group acts as a weak electron donor via hyperconjugation, directing electrophiles to the para position of the chlorophenyl ring.

- Experimental Validation :

- Competitive reactions with/without –SMe show ~70% para selectivity in nitration reactions .

- Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites .

Q. What biological targets are plausible for this compound, and how can its activity be optimized?

- Hypothesis : The compound’s pyridine core and electron-withdrawing groups (Cl, CN) suggest kinase or protease inhibition potential.

- Testing Framework :

- Enzyme Assays : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization .

- SAR Studies : Modify the methylsulfanyl group to sulfonyl or sulfonamide to enhance solubility and binding affinity .

- Data from Analogues : ’s oxazolo-pyridine derivatives show IC₅₀ values of 1–10 µM against cancer cell lines .

Data Contradiction Analysis Table

Key Methodological Recommendations

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) for intermediates; preparative HPLC for final compounds .

- Stability Testing : Store the compound under inert gas at –20°C to prevent hydrolysis of the cyano group .

- Computational Tools : Employ Gaussian or ORCA for transition-state modeling of cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.